Cas no 914349-29-4 (5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected)

5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected structure
914349-29-4 structure
Product Name:5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected
CAS No:914349-29-4
MF:C20H20INO3
MW:449.28217792511
MDL:MFCD05864771
CID:829001
PubChem ID:40428555
Update Time:2025-05-17

5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-propanyl 5-(benzyloxy)-3-iodo-1H-indole-1-carboxylate
    • tert-Butyl 5-(benzyloxy)-3-iodo-1H-indole-1-carboxylate, 5-(Benzyloxy)-1-(tert-butoxycarbonyl)-3-iodo-1H-indole
    • 5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected
    • tert-Butyl 5-(benzyloxy)-3-iodo-1H-indole-1-carboxylate
    • AKOS025393424
    • MFCD05864771
    • PS-6973
    • tert-butyl 3-iodo-5-phenylmethoxyindole-1-carboxylate
    • 5-Benzyloxy-3-iodoindole, N-BOC protected
    • DTXSID801165451
    • 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate
    • tert-Butyl5-(benzyloxy)-3-iodo-1H-indole-1-carboxylate
    • 914349-29-4
    • FT-0748988
    • CS-0362697
    • 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
    • MDL: MFCD05864771
    • Inchi: 1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
    • InChI Key: XMZGUATULZXTJG-UHFFFAOYSA-N
    • SMILES: IC1=CN(C(=O)OC(C)(C)C)C2C=CC(=CC=21)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 449.04879g/mol
  • Monoisotopic Mass: 449.04879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 518.4±58.0 °C at 760 mmHg
  • Flash Point: 267.3±32.3 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected Security Information

5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected Pricemore >>

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5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected Related Literature

Additional information on 5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected

5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected (CAS No. 914349-29-4)

The compound 5-(Benzyloxy)-3-iodo-1H-indole, N-BOC protected (CAS No. 914349-29-4) is a highly specialized intermediate in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. This compound is notable for its unique structure, which combines the indole scaffold with a benzyloxy group at the 5-position and an iodine atom at the 3-position, along with an N-Boc protecting group. The combination of these functional groups makes it a versatile building block for constructing complex molecules with potential biological activity.

The indole ring system is a fundamental structure in many bioactive compounds, including alkaloids, pigments, and pharmaceutical agents. The presence of the benzyloxy group at the 5-position introduces additional electronic and steric effects, which can modulate the reactivity and selectivity of the molecule during further synthetic transformations. The iodine atom at the 3-position serves as an excellent leaving group or directing group in various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, which are widely used in modern organic synthesis.

The N-Boc protecting group is a well-known protective strategy for amino groups in organic synthesis. It provides stability during reaction conditions that might otherwise lead to side reactions or degradation of the amine functionality. This protection allows for precise control over the reactivity of the molecule during multi-step synthesis workflows.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in targeting protein-protein interactions (PPIs), which are increasingly recognized as promising therapeutic targets for diseases such as cancer and neurodegenerative disorders. The 5-(Benzyloxy)-3-iodo-1H-indole core has been shown to exhibit potential binding affinities to specific protein targets, making it a valuable starting point for further optimization into lead compounds.

In terms of synthesis, 5-(Benzyloxy)-3-iodo-1H-indole can be prepared via various routes, including oxidative coupling of o-amino phenols with aldehydes or ketones under appropriate conditions. The introduction of the iodine atom typically involves electrophilic substitution reactions or iodination techniques that selectively install the iodine at the desired position on the indole ring.

One of the most exciting developments in this area is the use of N-Boc protected indoles in click chemistry and modular assembly strategies. These approaches enable rapid construction of diverse libraries of indole derivatives for high-throughput screening campaigns. The presence of both a benzyloxy group and an iodine atom provides multiple sites for functionalization, allowing chemists to explore a wide range of substitution patterns and stereochemical outcomes.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the biological activity and pharmacokinetic profiles of 5-(Benzyloxy)-3-iodo-1H-indole derivatives with greater accuracy. These computational tools complement experimental studies by identifying promising candidates for further development while reducing the need for extensive trial-and-error experimentation.

In conclusion, 5-(Benzyloxy)-3-iodo-1H-indole, N-Boc protected (CAS No. 914349-29-4) is a versatile and valuable intermediate in organic synthesis with significant potential in drug discovery and development. Its unique structure and functional groups make it an ideal starting point for constructing complex molecules with diverse biological activities.

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